2-methoxy-1,3-thiazole-5-carbonitrile
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Overview
Description
2-Methoxy-1,3-thiazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2OS It is characterized by a thiazole ring substituted with a methoxy group at the 2-position and a cyano group at the 5-position
Mechanism of Action
Target of Action
5-Cyano-2-methoxythiazole, also known as 2-methoxy-1,3-thiazole-5-carbonitrile, is a chemical compound that has been studied for its potential biological activities. The primary target of 5-Cyano-2-methoxythiazole is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The interaction of 5-Cyano-2-methoxythiazole with its target, SDH, results in the inhibition of the enzyme . This inhibition disrupts the TCA cycle and the electron transport chain, which are essential processes for energy production in cells . The disruption of these processes can lead to the death of cells, particularly in organisms such as fungi, making 5-Cyano-2-methoxythiazole a potential antifungal agent .
Biochemical Pathways
The primary biochemical pathway affected by 5-Cyano-2-methoxythiazole is the TCA cycle, also known as the Krebs cycle . By inhibiting SDH, 5-Cyano-2-methoxythiazole disrupts the TCA cycle, preventing the conversion of succinate to fumarate . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Result of Action
The molecular and cellular effects of 5-Cyano-2-methoxythiazole’s action primarily involve the disruption of energy production within cells . By inhibiting SDH and disrupting the TCA cycle, 5-Cyano-2-methoxythiazole can lead to a decrease in ATP production . This decrease in energy can affect various cellular processes, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
5-Cyano-2-methoxythiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, 5-Cyano-2-methoxythiazole has been observed to bind with proteins involved in cellular respiration, potentially altering their activity and impacting overall cellular metabolism .
Cellular Effects
The effects of 5-Cyano-2-methoxythiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Cyano-2-methoxythiazole can inhibit protein synthesis in bacterial cells, leading to reduced bacterial growth and respiration . Furthermore, it has been found to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These effects highlight the potential of 5-Cyano-2-methoxythiazole as a tool for studying cellular processes and developing antimicrobial agents.
Molecular Mechanism
At the molecular level, 5-Cyano-2-methoxythiazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing their normal function and leading to a cascade of biochemical changes within the cell . Additionally, 5-Cyano-2-methoxythiazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a modulator of cellular processes and a candidate for drug development.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Cyano-2-methoxythiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-Cyano-2-methoxythiazole can lead to cumulative effects on cellular function, including reduced metabolic activity and altered gene expression . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.
Dosage Effects in Animal Models
In animal models, the effects of 5-Cyano-2-methoxythiazole vary with different dosages. Low doses of the compound have been found to have minimal impact on overall health and cellular function . Higher doses can lead to toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using 5-Cyano-2-methoxythiazole in research and therapeutic applications.
Metabolic Pathways
5-Cyano-2-methoxythiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the cyanoamino acid metabolism, where the compound interacts with enzymes such as aspartate-ammonia ligase and gamma-glutamyltranspeptidase . These interactions can affect the levels of metabolites and the overall metabolic flux within cells
Transport and Distribution
The transport and distribution of 5-Cyano-2-methoxythiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 5-Cyano-2-methoxythiazole in specific cellular compartments . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 5-Cyano-2-methoxythiazole is determined by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and respiration . Targeting signals within the compound’s structure direct it to specific organelles, influencing its activity and function . Understanding the subcellular localization of 5-Cyano-2-methoxythiazole is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-1,3-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyacetophenone with thiourea and potassium cyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
- 2-Methyl-1,3-thiazole-5-carbonitrile
- 2-Ethoxy-1,3-thiazole-5-carbonitrile
- 2-Amino-1,3-thiazole-5-carbonitrile
Comparison: 2-Methoxy-1,3-thiazole-5-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to 2-methyl-1,3-thiazole-5-carbonitrile, the methoxy group provides different electronic properties, potentially leading to different interactions with biological targets. Similarly, the presence of the methoxy group distinguishes it from 2-ethoxy-1,3-thiazole-5-carbonitrile and 2-amino-1,3-thiazole-5-carbonitrile, affecting its solubility and reactivity.
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCDPSDCGVQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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